3-Methylisothiazolidine 1,1-dioxide
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Overview
Description
3-Methylisothiazolidine 1,1-dioxide is a heterocyclic organic compound with the molecular formula C4H9NO2S. It is a derivative of isothiazolidine and contains a sulfur atom in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisothiazolidine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Industrial methods may include continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-Methylisothiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
3-Methylisothiazolidine 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial or antifungal agent.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: This compound is used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 3-Methylisothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylisothiazolidine 1,1-dioxide include other isothiazolidine derivatives and related heterocyclic compounds containing sulfur and nitrogen atoms. Examples include:
- 2-Methylisothiazolidine 1,1-dioxide
- 1,2,4-Benzothiadiazine 1,1-dioxide
- 1,2,3-Benzothiadiazine 1,1-dioxide
Uniqueness
This compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4-2-3-8(6,7)5-4/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZOVNGHPDAGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101258-21-3 |
Source
|
Record name | 3-methyl-1,2-thiazolidine 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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